1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

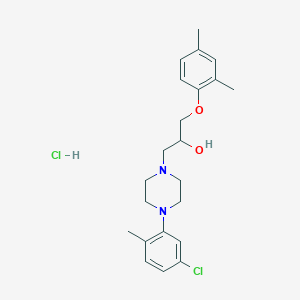

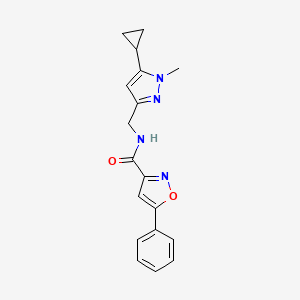

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also known as FLB-457, is a chemical compound that belongs to the class of benzazepines. It is a potent and selective dopamine D2 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Characterization

- A novel synthesis route for benzoxazepin-4-one derivatives was developed, starting from 1,5-difluoro-2,4-dinitrobenzene, indicating potential for constructing molecular libraries for therapeutic applications (Wang et al., 2008).

- Palladium-catalyzed cyclocarbonylation methods were employed to directly produce 1,2,3,4-tetrahydro-5H-2-benzazepin-5-one derivatives from 2-iodobenzylamines and Michael acceptors, showcasing a direct approach to these highly functionalized compounds (Okuro & Alper, 2012).

Pharmacological Applications

- Tetrahydro-3-benzazepines with fluorinated side chains were studied for their NMDA and σ1 receptor antagonistic activities. Modifications in different positions of the benzazepine core led to compounds with varying affinity and selectivity towards these receptors, showing potential as antiallodynic agents (Thum et al., 2019).

- Research on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings revealed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting a broad spectrum of potential therapeutic applications (Menteşe et al., 2015).

Chemical Properties and Reactivity

- The hydrolysis of 2-oxoquazepam, a structurally similar benzodiazepine derivative, in alkaline solutions was studied, providing insights into the stability and degradation pathways of such compounds (Yang & Yang, 1994).

- Solid-phase synthesis techniques were applied to create 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, demonstrating a versatile method for generating a variety of heterocyclic compounds with potential pharmacological activities (Lemrová & Soural, 2012).

Mechanism of Action

Target of Action

The compound 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also known as 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one, primarily targets the Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the human body, particularly in the process of protein cleavage .

Mode of Action

It is known to interact with its target, beta-secretase 1, presumably through a mechanism involvingN-demethylation . This interaction could potentially lead to changes in the function of the enzyme, thereby affecting the overall biochemical processes in which the enzyme is involved .

Biochemical Pathways

Given its interaction with beta-secretase 1, it is plausible that it could influence pathways related to protein cleavage and processing .

Result of Action

Given its interaction with Beta-secretase 1, it is likely that it could influence the function of this enzyme, potentially affecting protein cleavage and processing . .

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTZVCOKJRDHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326968 |

Source

|

| Record name | 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303987-93-1 |

Source

|

| Record name | 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)

![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)

![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)

![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)

![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)